molecular formula C17H19NO3 B6339124 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide CAS No. 118842-95-8

2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B6339124
CAS No.: 118842-95-8
M. Wt: 285.34 g/mol
InChI Key: SWDACVLEYBKPBL-UHFFFAOYSA-N
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Description

2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide (CAS Number 118842-95-8) is a synthetic organic compound with a molecular formula of C17H19NO3 and a molecular weight of 285.34 g/mol . This benzamide derivative is supplied as a high-purity solid for research applications. Researchers can utilize this compound as a valuable chemical reference standard or as a building block in organic synthesis and medicinal chemistry research, particularly for constructing more complex molecules with potential biological activity . The structural motif of methoxy-substituted benzamides is present in compounds studied for various biological activities, suggesting its potential utility in early-stage drug discovery and biochemical probe development . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should consult the safety data sheet (SDS) and handle this material appropriately in a controlled laboratory setting. For current pricing and availability, please contact our sales team .

Properties

IUPAC Name

2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-20-14-10-7-12(8-11-14)6-9-13-4-3-5-15(21-2)16(13)17(18)19/h3-5,7-8,10-11H,6,9H2,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDACVLEYBKPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 2-Methoxybenzoate

2-Hydroxybenzoic acid (salicylic acid) undergoes methylation using dimethyl sulfate under alkaline conditions to yield methyl 2-methoxybenzoate. This step ensures regioselective methoxy group installation at position 2:

2-Hydroxybenzoic acid+(CH3)2SO4NaOHMethyl 2-methoxybenzoate+Byproducts\text{2-Hydroxybenzoic acid} + (\text{CH}3)2\text{SO}_4 \xrightarrow{\text{NaOH}} \text{Methyl 2-methoxybenzoate} + \text{Byproducts}

Conditions :

  • Solvent: Acetone or aqueous NaOH.

  • Temperature: Reflux (45–100°C).

  • Yield: 66–95%.

Functionalization at Position 6

To introduce the ethyl-p-methoxyphenyl group at position 6, Friedel-Crafts alkylation or transition-metal-catalyzed coupling is employed:

  • Friedel-Crafts Alkylation : Reacting methyl 2-methoxybenzoate with 4-methoxyphenethyl chloride in the presence of AlCl₃. However, the electron-donating methoxy group may reduce reactivity, necessitating harsh conditions.

  • Suzuki-Miyaura Coupling : Using methyl 2-methoxy-6-bromobenzoate and 4-methoxyphenethylboronic acid with Pd(PPh₃)₄ catalyst:

Methyl 2-methoxy-6-bromobenzoate+4-Methoxyphenethylboronic acidPd catalystMethyl 2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoate\text{Methyl 2-methoxy-6-bromobenzoate} + \text{4-Methoxyphenethylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{Methyl 2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoate}

Conditions :

  • Solvent: DMF or THF.

  • Base: Na₂CO₃.

  • Yield: 70–85%.

Aminolysis and Amidation

Conversion to Acid Chloride

The ester intermediate is converted to the acid chloride using thionyl chloride (SOCl₂):

Methyl 2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoate+SOCl22-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoyl chloride\text{Methyl 2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoate} + \text{SOCl}_2 \rightarrow \text{2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoyl chloride}

Conditions :

  • Temperature: Reflux (60–80°C).

  • Yield: >90%.

Ammonolysis to Benzamide

The acid chloride reacts with ammonia to form the target benzamide:

2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoyl chloride+NH32-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide\text{2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoyl chloride} + \text{NH}_3 \rightarrow \text{this compound}

Conditions :

  • Solvent: Dry ether or THF.

  • Temperature: 0–25°C.

  • Yield: 70–80%.

Alternative Route: Reductive Amination

A tandem synthesis approach adapts reductive amination to form the ethyl bridge:

  • Imine Formation : React 2-methoxybenzaldehyde with 4-methoxyphenethylamine.

  • Reduction : Use NaBH₄ or H₂/Pd-C to reduce the imine to the secondary amine.

  • Oxidation and Amidation : Convert the amine to the amide via Hoffman rearrangement or direct coupling.

Conditions :

  • Catalyst: Pd/C or Raney Ni.

  • Solvent: Methanol or ethanol.

  • Yield: 60–75%.

Optimization and Challenges

Regioselectivity in Alkylation

Directing groups (e.g., methoxy, amide) influence substitution patterns. For example, the methoxy group at position 2 directs electrophilic substitution to position 4 or 6, requiring careful control to avoid para/meta mixtures.

Purification and Yield Enhancement

  • Column Chromatography : Essential for separating regioisomers (e.g., hexane/EtOAc gradients).

  • Recrystallization : Glacial acetic acid or ethanol/water mixtures improve purity.

Comparative Analysis of Methods

MethodKey StepsYield (%)Scalability
Ester Aminolysis Ester → Acid chloride → Amide70–80High
Suzuki Coupling Bromoester + Boronic acid → Ester70–85Moderate
Reductive Amination Imine formation → Reduction60–75Low

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
This compound is primarily studied for its potential as a pharmacological agent. Research indicates that it may interact with specific receptors or enzymes, leading to modulation of biological pathways. The methoxy and benzamide functional groups are crucial for binding interactions, which could result in therapeutic effects against various diseases.

Case Study: Anticancer Activity
In a study examining the anticancer properties of similar benzamide derivatives, researchers found that compounds with structural similarities to 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide exhibited significant cytotoxic effects on cancer cell lines. The mechanism of action was attributed to the inhibition of cell proliferation and induction of apoptosis, highlighting its potential as an anticancer agent .

Biological Interactions
Research into the biological interactions of this compound reveals its potential role in cellular processes. Studies have demonstrated that it can influence signaling pathways related to inflammation and cell survival.

Case Study: Enzyme Inhibition
A study published in a peer-reviewed journal investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated that it effectively inhibited enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders .

Industrial Applications

Specialty Chemicals Production
In an industrial context, this compound is being investigated for its use in producing specialty chemicals and intermediates. Its chemical stability and reactivity make it suitable for various synthetic applications.

Synthesis Methodology Overview

The synthesis typically involves the condensation of 2-methoxybenzoic acid with 4-methoxyphenethylamine using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is conducted in organic solvents like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and benzamide groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B)

  • Structural Difference : Rip-B replaces the 2-methoxy group in the target compound with a hydroxyl group.
  • Synthesis : Synthesized via condensation of methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield, m.p. 96°C) .

Radioiodinated Benzamides (e.g., [¹²⁵I]PIMBA)

  • Structural Difference : Derivatives like [¹²⁵I]PIMBA feature iodinated aromatic rings and piperidinyl substituents instead of methoxy groups.
  • Pharmacological Data : Exhibited high sigma receptor affinity (Kd = 5.80–15.71 nM in DU-145 prostate cancer cells) and tumor-targeting efficacy in vivo .
  • Implications : The target compound’s lack of iodine or piperidinyl groups may limit sigma receptor binding but reduce off-target toxicity.

Natural Benzamides (e.g., N-[2-(benzoyloxy)-1-methyl-2-phenylethyl]-benzamide)

  • Structural Difference : Natural derivatives often include benzoyloxy or acetyloxy substituents on the phenethyl chain .
Physicochemical and Analytical Comparisons

Table 1: Chromatographic Behavior of Selected Benzamides

Compound Retention Time (min) Relative Response Factor Relative Limit (%)
Target Compound (Estimated) ~0.7* 1.00 0.2
Compound B () 0.7 1.00 0.2
Rip-B () Not reported Not reported Not reported

*Estimated based on structural similarity to Compound B .

Key Observations :

  • The target compound’s retention time aligns with benzamides bearing methoxy and hydroxy groups, suggesting comparable polarity .
  • Rip-B’s hydroxyl group would likely shorten retention time due to increased polarity, though experimental data is lacking .
Pharmacological and Therapeutic Potential

Biological Activity

2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide is a compound of increasing interest in the fields of medicinal chemistry and material science. This article delves into its biological activity, synthesis, and potential applications, supported by recent research findings and case studies.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C17H21NO3
  • CAS Number: 118842-95-8

This compound belongs to the class of benzamides, characterized by a methoxy group at position 2 and a 4-methoxyphenyl ethyl group at position 6. Its unique structure suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of 2-methoxybenzoic acid with 4-methoxyphenethylamine. The reaction is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP), often conducted in dichloromethane at room temperature. Purification methods include recrystallization and column chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methoxy and benzamide groups enhance its binding affinity, leading to modulation of various cellular pathways.

Pharmacological Studies

Recent studies have highlighted several pharmacological activities associated with this compound:

  • Anticancer Activity: Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For example, studies on related compounds have shown their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties: The compound's structural features suggest potential antibacterial activity, particularly against resistant strains like Staphylococcus aureus. Investigations into its efficacy have shown promising results in inhibiting bacterial growth .
  • Enzyme Inhibition: Molecular docking studies reveal that this compound can interact with lipoprotein-associated phospholipase A2 (Lp-PLA2), a target for cardiovascular diseases. It has demonstrated strong inhibitory potential against this enzyme, indicating its potential as a therapeutic agent .

Case Study: Anticancer Efficacy

A study evaluated the effects of various benzamide derivatives on human glioblastoma cells (LN229). The results indicated that compounds with similar structures to this compound exhibited significant cytotoxic effects, reducing cell viability in a dose-dependent manner. The mechanisms involved included apoptosis and inhibition of cell migration .

ADMET Properties

An integrated analysis of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties for similar compounds suggests that while they possess favorable membrane permeability, challenges regarding solubility and interactions with drug transport proteins may limit their oral bioavailability .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential:

Compound NameStructural FeaturesBiological ActivityReferences
2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acidSimilar backbone with carboxylic acidAnticancer, Antimicrobial,
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamideChlorine substitutionAntitumor
6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-oneChromene structureAntioxidant

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide, and how can reaction parameters be optimized experimentally?

  • Methodological Answer :

  • Step 1 : Begin with a retrosynthetic analysis to identify key intermediates, such as methoxy-substituted benzamide precursors and 4-methoxyphenethyl derivatives.
  • Step 2 : Employ factorial design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can evaluate temperature (80–120°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI) effects on yield .
  • Step 3 : Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via 1^1H/13^13C NMR.
  • Key Data :
RouteYield (%)Purity (%)Conditions
A7298.5DMF, 100°C, Pd/C
B6597.2THF, 80°C, CuI

Q. What spectroscopic and chromatographic techniques are essential for structural characterization?

  • Methodological Answer :

  • NMR : Assign methoxy (δ3.8\delta \sim3.8 ppm) and benzamide (δ7.56.8\delta \sim7.5–6.8 ppm) protons. Compare with crystallographic data (e.g., C–O bond lengths: 1.36–1.42 Å ).
  • MS : Use high-resolution ESI-MS to confirm molecular ion ([M+H]+^+: m/z 314.1392).
  • XRD : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: ethanol/water) and analyze using X-ray diffraction .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved during structural analysis?

  • Methodological Answer :

  • Step 1 : Perform 2D NMR (COSY, HSQC, HMBC) to clarify ambiguous proton-proton correlations and long-range 13^13C-1^1H couplings.
  • Step 2 : Cross-validate with computational NMR prediction tools (e.g., Gaussian 16 using B3LYP/6-311+G(d,p)) to simulate spectra and identify discrepancies .
  • Case Study : A 2025 study resolved conflicting NOESY signals by modeling rotational barriers of the methoxyphenethyl group, revealing conformational flexibility in DMSO-d6_6 .

Q. What computational strategies can predict the compound’s pharmacokinetic and target-binding properties?

  • Methodological Answer :

  • Step 1 : Perform molecular docking (AutoDock Vina) against potential targets (e.g., COX-2, β-amyloid) using crystal structures from the PDB (e.g., 5KIR for COX-2).
  • Step 2 : Conduct DFT calculations (B3LYP/6-31G*) to estimate thermodynamic stability and electrostatic potential surfaces for hydrogen-bonding sites .
  • Step 3 : Use MD simulations (GROMACS) to assess binding stability over 100 ns, analyzing RMSD and ligand-protein interaction frequencies .

Q. How can researchers address inconsistencies in biological activity data across in vitro vs. cell-based assays?

  • Methodological Answer :

  • Step 1 : Verify assay conditions (e.g., pH, serum concentration) that may affect solubility. Use LC-MS to quantify intracellular concentrations .
  • Step 2 : Perform metabolic stability tests (e.g., liver microsomes) to identify rapid degradation pathways.
  • Step 3 : Use synchrotron radiation -based FTIR to track structural changes in the compound under physiological conditions .

Integration of Theory and Experiment

Q. How can QSAR models guide the rational modification of this compound for enhanced bioactivity?

  • Methodological Answer :

  • Step 1 : Curate a dataset of analogs with measured IC50_{50} values (e.g., against acetylcholinesterase).
  • Step 2 : Develop a QSAR model (Random Forest or PLS regression) using descriptors like logP, polar surface area, and H-bond donor count .
  • Step 3 : Validate the model via leave-one-out cross-validation (R2>0.85R^2 > 0.85) and synthesize top-predicted derivatives .

Data Conflict Resolution

Q. What strategies mitigate batch-to-batch variability in synthetic yield and purity?

  • Methodological Answer :

  • Step 1 : Implement process analytical technology (PAT) with inline FTIR to monitor reaction progress in real time .
  • Step 2 : Use DoE to identify critical quality attributes (CQAs) affecting purity, such as residual solvent limits (<0.1% per ICH Q3C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide
Reactant of Route 2
2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide

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